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Compound of Interest

Compound Name: hCAII-IN-1

Cat. No.: B15573492 Get Quote

Human Carbonic Anhydrase II (hCAII) is a zinc-metalloenzyme that plays a crucial role in

regulating pH in various physiological processes. It catalyzes the rapid interconversion of

carbon dioxide and water to bicarbonate and protons. Due to its involvement in diseases like

glaucoma, epilepsy, and certain cancers, hCAII is a significant drug target.

The inhibitor, 4'-Amino-[1,1'-biphenyl]-4-sulfonamide, is a potent and well-characterized

inhibitor of hCAII. It is often referred to in commercial and research contexts by various names,

most consistently as hCAI/II/XII-IN-1 or "compound 7" in specific discovery literature[1]. The

primary interaction occurs through the sulfonamide moiety, which coordinates with the catalytic

zinc ion in the enzyme's active site, displacing the zinc-bound water/hydroxide molecule and

effectively blocking the enzyme's catalytic activity.

Note on nomenclature: The designation "hCAII-IN-1" is used generically by some suppliers for

different molecules. This guide focuses specifically on 4'-Amino-[1,1'-biphenyl]-4-sulfonamide

(CAS: 100142-87-8), for which robust binding data is available.

Quantitative Binding Affinity Data
The binding affinity of 4'-Amino-[1,1'-biphenyl]-4-sulfonamide to hCAII has been determined

using various biophysical and enzymatic assays. The inhibition constant (Kᵢ) is the most

common metric reported.
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Inhibitor
Name

Target
Isoform

Binding
Parameter

Value (nM)
Assay
Method

Reference

4'-Amino-

[1,1'-

biphenyl]-4-

sulfonamide

hCA II Kᵢ 9.1

Stopped-flow

CO₂ Hydrase

Assay

--INVALID-

LINK--[1][2]

[3]

(hCAI/II/XII-

IN-1)
hCA I Kᵢ 78.5

Stopped-flow

CO₂ Hydrase

Assay

--INVALID-

LINK--[1]

hCA XII Kᵢ 7.7

Stopped-flow

CO₂ Hydrase

Assay

--INVALID-

LINK--[1]

Signaling and Interaction Pathways
The binding of an inhibitor like 4'-Amino-[1,1'-biphenyl]-4-sulfonamide to hCAII can modulate at

least two distinct functional pathways.

Inhibition of Catalytic CO₂ Hydration
This is the primary mechanism of action. The inhibitor blocks the enzyme's fundamental

catalytic role. The process involves a two-step ping-pong mechanism where a zinc-bound

hydroxide attacks CO₂, and the resulting bicarbonate is displaced by water. The rate-limiting

step is the regeneration of the hydroxide by shuttling a proton from the zinc-bound water to the

bulk solvent via the His64 residue.
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Catalytic Cycle of hCAII
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Caption: Catalytic cycle of hCAII and its inhibition.

Modulation of the hCAII-MCT1 "Transport Metabolon"
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hCAII can physically associate with monocarboxylate transporters (MCTs), such as MCT1, via

the chaperone protein CD147. In this complex, hCAII functions as a "proton antenna,"

facilitating the rapid transport of lactate and a proton out of the cell, a process crucial for highly

glycolytic cells like cancer cells[4][5][6]. This function is independent of hCAII's catalytic activity

but relies on the same His64 proton shuttle[4]. An inhibitor binding in the active site can

sterically hinder this interaction or alter the conformation required for efficient proton shuttling.

hCAII-MCT1 Interaction at Cell Membrane
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Caption: hCAII as a proton shuttle for the MCT1 transporter.
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Experimental Protocols
The binding affinity and inhibitory potential of compounds against hCAII are determined using

several established assays.

Stopped-Flow CO₂ Hydration Assay
This is the gold standard for measuring the catalytic activity of hCAII and its inhibition. It directly

measures the enzyme's physiological reaction by observing the rapid pH change that occurs

during CO₂ hydration.

Principle: A CO₂-saturated solution is rapidly mixed with a buffer solution containing purified

hCAII and a pH indicator dye. The hydration of CO₂ produces protons, causing a drop in pH,

which is monitored as a change in the indicator's absorbance over a millisecond timescale

using a stopped-flow spectrophotometer[7][8][9]. The initial rate of reaction is measured, and

the inhibition constant (Kᵢ) is determined by measuring these rates at various inhibitor

concentrations.

Detailed Protocol:

Reagent Preparation:

Enzyme Solution: Prepare a stock solution of purified hCAII (e.g., 10 µM) in a low-

buffering capacity buffer (e.g., 10 mM HEPES or TRIS, pH 7.5, containing 0.1 M Na₂SO₄

to maintain ionic strength).

Buffer/Indicator Solution (Syringe A): Prepare a solution containing 20 mM HEPES (pH

7.5), 0.2 mM of a suitable pH indicator (e.g., p-nitrophenol), and varying concentrations of

the inhibitor (e.g., 0 nM to 500 nM).

CO₂ Solution (Syringe B): Prepare fresh by bubbling pure CO₂ gas through chilled,

deionized water for at least 30 minutes until saturation. Keep on ice.

Instrumentation Setup:

Equilibrate the stopped-flow spectrophotometer (e.g., Applied Photophysics SX20) to the

desired temperature (typically 25 °C).
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Set the spectrophotometer to monitor the absorbance change at the λ_max of the chosen

pH indicator (e.g., 400 nm for p-nitrophenol).

Assay Procedure:

Load the Buffer/Indicator/Inhibitor solution into Syringe A and the CO₂ solution into Syringe

B.

Initiate the instrument to rapidly mix equal volumes from both syringes.

Record the absorbance change over time (e.g., for 1-2 seconds). The data collection is

triggered by the stopping of the flow.

Repeat the measurement for each inhibitor concentration, including a no-inhibitor control.

Data Analysis:

Determine the initial velocity (V₀) of the reaction from the initial linear slope of the

absorbance vs. time curve.

Calculate the percentage of inhibition for each inhibitor concentration relative to the

uninhibited control.

Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor

concentration and fitting to a dose-response curve.

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km),

where [S] is the CO₂ concentration and Km is the Michaelis-Menten constant for CO₂.

p-Nitrophenyl Acetate (pNPA) Esterase Assay
This is a simpler, colorimetric method that relies on the promiscuous esterase activity of hCAII.

It is well-suited for high-throughput screening.

Principle: hCAII can hydrolyze the substrate p-nitrophenyl acetate (pNPA) to produce p-

nitrophenol, a yellow-colored product that absorbs light at 400-405 nm. The rate of p-

nitrophenol formation is proportional to enzyme activity and is reduced in the presence of an

inhibitor.
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Detailed Protocol:

Reagent Preparation:

Assay Buffer: 50 mM Tris-SO₄, pH 7.4.

Enzyme Solution: Prepare a working solution of hCAII in the assay buffer. The final

concentration should provide a linear reaction rate for at least 10-15 minutes.

Inhibitor Solutions: Prepare serial dilutions of the inhibitor in the assay buffer (or DMSO,

ensuring the final DMSO concentration is <1%).

Substrate Solution: Prepare a 3 mM solution of pNPA in acetonitrile.

Assay Procedure (96-well plate format):

To appropriate wells, add:

Blank: 190 µL Assay Buffer.

Enzyme Control: 180 µL Assay Buffer + 10 µL hCAII solution.

Inhibitor Wells: 170 µL Assay Buffer + 10 µL hCAII solution + 10 µL of inhibitor solution.

Pre-incubate the plate at room temperature for 15 minutes.

Initiate the reaction by adding 10 µL of the 3 mM pNPA substrate solution to all wells (final

volume = 200 µL).

Data Acquisition:

Immediately place the plate in a microplate reader and measure the increase in

absorbance at 400 nm over time (kinetic mode) at 25 °C.

Data Analysis:

Calculate the reaction rate (V₀) from the slope of the linear portion of the absorbance vs.

time plot.
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Subtract the rate of the blank (uncatalyzed hydrolysis) from all other rates.

Determine the IC₅₀ and subsequently the Kᵢ value as described for the stopped-flow assay.

Dansylamide (DNSA) Competition Assay
This fluorescence-based assay is used to determine the binding affinity of inhibitors that do not

have a convenient optical signal themselves.

Principle: Dansylamide (DNSA) is a fluorescent sulfonamide that binds to the active site of

hCAII. Its fluorescence is significantly enhanced upon binding, often due to fluorescence

resonance energy transfer (FRET) from nearby tryptophan residues[10][11]. A competing

inhibitor will displace the bound DNSA, leading to a concentration-dependent decrease in

fluorescence.

Detailed Protocol:

Reagent Preparation:

Assay Buffer: 50 mM HEPES, pH 7.2.

hCAII Solution: Prepare a stock solution (e.g., 1 µM) in the assay buffer.

DNSA Solution: Prepare a stock solution (e.g., 100 µM) in a suitable solvent like ethanol.

Inhibitor Solutions: Prepare serial dilutions of the test inhibitor.

Assay Procedure:

In a fluorescence cuvette or microplate, combine a fixed concentration of hCAII (e.g., 35

nM) and DNSA (e.g., 2 µM).

Add increasing concentrations of the test inhibitor to this mixture.

Incubate the mixture at room temperature for a set time (e.g., 10-15 minutes) to reach

equilibrium.

Data Acquisition:
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Measure the fluorescence intensity using a fluorometer. Set the excitation wavelength to

~280 nm (for tryptophan FRET) and the emission wavelength to ~460 nm (for DNSA

fluorescence)[12].

Data Analysis:

Plot the fluorescence intensity against the logarithm of the competitor inhibitor

concentration.

Fit the data to a competitive binding equation to determine the IC₅₀ value.

Calculate the Kᵢ of the test inhibitor using a suitable competition binding equation, which

will require the known dissociation constant (Kd) of DNSA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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